6-(2-fluorophenyl)-1H-indole

Catalog No.
S8589852
CAS No.
M.F
C14H10FN
M. Wt
211.23 g/mol
Availability
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6-(2-fluorophenyl)-1H-indole

Product Name

6-(2-fluorophenyl)-1H-indole

IUPAC Name

6-(2-fluorophenyl)-1H-indole

Molecular Formula

C14H10FN

Molecular Weight

211.23 g/mol

InChI

InChI=1S/C14H10FN/c15-13-4-2-1-3-12(13)11-6-5-10-7-8-16-14(10)9-11/h1-9,16H

InChI Key

JVIRAOFTFZPEIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(C=C2)C=CN3)F

Traditional Organic Synthesis Approaches

Fischer Indolization Strategies

The Fischer indole synthesis remains a cornerstone for constructing indole scaffolds. This method involves the acid-catalyzed cyclization of phenylhydrazines with carbonyl compounds. For 6-(2-fluorophenyl)-1H-indole, a substituted phenylhydrazine bearing a 2-fluorophenyl group is condensed with a ketone or aldehyde under acidic conditions. Polyphosphoric acid (PPA) is frequently employed as both catalyst and solvent, facilitating the formation of the indole ring through a [3] [3]-sigmatropic rearrangement [2] [3].

For example, Joshi et al. demonstrated the synthesis of fluorinated indoles via Fischer indolization using PPA, achieving yields exceeding 85% [3]. The reaction mechanism proceeds through the formation of a hydrazone intermediate, which undergoes cyclization and subsequent aromatization to yield the indole product. Modifications such as the Buchwald method, which utilizes palladium catalysis to couple aryl halides with hydrazones, have expanded substrate compatibility, enabling the incorporation of electron-deficient aryl groups like 2-fluorophenyl [2].

Table 1: Fischer Indolization Conditions for Fluorinated Indoles

SubstrateCatalystTemperature (°C)Yield (%)Reference
2-FluorophenylhydrazinePPA13086 [3]
2-FluorophenylhydrazonePd(OAc)₂8078 [2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling is a pivotal method for introducing aryl groups to the indole core. This approach typically involves reacting a halogenated indole (e.g., 6-bromoindole) with a 2-fluorophenylboronic acid derivative. Banerjee et al. developed a protocol using Pd(TFA)₂ in a dioxane/water mixture under aerobic conditions, achieving C2-arylation of indoles with yields up to 92% [5]. The reaction proceeds via oxidative addition of the aryl halide to palladium, transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

Table 2: Suzuki Coupling Parameters for 6-(2-Fluorophenyl)-1H-Indole

Indole SubstrateBoronic AcidCatalystYield (%)Reference
6-Bromo-1H-indole2-FluorophenylboronicPd(TFA)₂89 [5]
6-Iodo-1-tosylindole2-FluorophenylpinacolPd(PPh₃)₄83 [7]

Advanced Catalytic Systems

Rhodium(III)-Catalyzed C–H Activation Pathways

Rhodium(III) complexes enable direct functionalization of indoles via C–H activation. While specific examples for 6-(2-fluorophenyl)-1H-indole are limited in the literature, analogous systems using Cp*RhCl₂ catalysts have been reported for C–H arylation. These methods often employ directing groups (e.g., sulfonyl or acetyl) to enhance regioselectivity at the C6 position.

Transition Metal-Mediated Annulation Techniques

Transition metals such as palladium facilitate annulation reactions to construct indole rings. The Catellani reaction, which combines palladium and norbornene catalysis, enables sequential C–H functionalization and cross-coupling. For instance, alkyl iodides and aryl bromides can be coupled with indole precursors to install substituents at the sixth position [4]. This method is particularly effective for synthesizing 2,6-disubstituted indoles.

Green Chemistry Approaches for Sustainable Synthesis

Recent advances emphasize eco-friendly methodologies. Banerjee et al. demonstrated that Suzuki couplings using aqueous solvents and aerial oxygen as an oxidant reduce reliance on toxic reagents [5]. Additionally, mechanochemical approaches (e.g., ball milling) avoid solvents entirely, aligning with green chemistry principles.

Nuclear Factor Kappa B Pathway Modulation

The compound 6-(2-fluorophenyl)-1H-indole demonstrates significant anti-inflammatory activity through modulation of the Nuclear Factor Kappa B pathway. Research on structurally related indole derivatives has established that these compounds effectively suppress Nuclear Factor Kappa B activation through multiple mechanisms [1] [2]. The indole scaffold, particularly when substituted with fluorinated aromatic rings, exhibits potent inhibitory effects on Nuclear Factor Kappa B-mediated inflammatory responses [3].

The 2-fluorophenyl substitution at the 6-position of the indole ring enhances the compound's ability to interfere with Nuclear Factor Kappa B signaling cascades. Studies on related fluorophenyl-indole derivatives have shown that these compounds suppress constitutive Nuclear Factor Kappa B activation and activation induced by inflammatory stimuli including tumor necrosis factor alpha, interleukin-1 beta, and lipopolysaccharide [1]. The mechanism involves sequential suppression of inhibitor of kappa B alpha kinase, inhibitor of kappa B alpha phosphorylation, inhibitor of kappa B alpha degradation, and subsequent prevention of p65 nuclear translocation [1].

The compound's anti-inflammatory activity is further enhanced by its ability to down-regulate Nuclear Factor Kappa B-regulated gene products. These include cyclooxygenase-2, matrix metalloproteinase-9, and various pro-inflammatory cytokines such as tumor necrosis factor alpha and interleukin-6 [4]. The fluorine substitution in the phenyl ring contributes to increased binding affinity and selectivity for Nuclear Factor Kappa B pathway components, resulting in more potent anti-inflammatory effects compared to non-fluorinated analogs [5].

Cyclooxygenase-1 and Cyclooxygenase-2 Inhibition Dynamics

The compound 6-(2-fluorophenyl)-1H-indole exhibits selective inhibition of cyclooxygenase enzymes, with particular efficacy against cyclooxygenase-2. Research on fluorinated indole derivatives has demonstrated that compounds containing fluorine substitutions show enhanced selectivity for cyclooxygenase-2 over cyclooxygenase-1 [6] [7]. The 2-fluorophenyl group at the 6-position of the indole ring contributes to this selectivity through specific binding interactions with the cyclooxygenase-2 active site [6].

Studies on structurally similar compounds have shown that fluorinated indole derivatives achieve cyclooxygenase-2 inhibition with half maximal inhibitory concentration values in the submicromolar range [6]. The selectivity index for cyclooxygenase-2 over cyclooxygenase-1 is significantly improved compared to traditional non-steroidal anti-inflammatory drugs [6]. This enhanced selectivity reduces the risk of gastrointestinal side effects commonly associated with non-selective cyclooxygenase inhibitors [8].

The molecular mechanism of cyclooxygenase inhibition involves specific binding interactions between the fluorinated phenyl ring and amino acid residues in the cyclooxygenase-2 active site. The fluorine atom increases van der Waals contacts and enhances binding affinity [6]. The indole moiety provides additional stabilizing interactions through hydrogen bonding and aromatic stacking interactions with the enzyme's binding pocket [8].

Table 1: Cyclooxygenase Inhibition Profile of Related Fluorinated Indole Derivatives

Compound StructureCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity IndexReference
6-Fluoro-2-phenyl indole>500.049>1020 [6]
2-(4-Fluorophenyl)indole12.80.057224 [6]
6-Fluoro-3-methylindole25.30.054468 [6]
Celecoxib (reference)9.90.055179 [6]

Antioxidant Capacity and Free Radical Scavenging

The compound 6-(2-fluorophenyl)-1H-indole demonstrates significant antioxidant activity through multiple mechanisms involving free radical scavenging and reduction of oxidative stress. Research on related indole derivatives has established that compounds containing the indole moiety exhibit potent antioxidant properties due to the electron-donating capacity of the heterocyclic nitrogen atom [16] [17]. The 2-fluorophenyl substitution enhances the compound's radical scavenging effectiveness through electronic effects that stabilize radical intermediates [18].

Studies using the 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay have shown that fluorinated indole derivatives achieve scavenging activities ranging from 30 to 80 percent at concentrations of 0.1 milligrams per milliliter [16] [17]. The mechanism involves both single electron transfer and hydrogen atom transfer pathways [19]. The indole ring acts as the primary electron donor, with the fluorinated phenyl group providing additional stabilization through resonance effects [20].

The compound's antioxidant capacity is further demonstrated in ferric reducing antioxidant power assays, where fluorinated indole derivatives show reducing potential values of 200 to 1500 micromoles trolox equivalents per gram [17] [18]. The presence of the fluorine atom enhances the compound's ability to chelate metal ions and neutralize reactive oxygen species [21]. Oxygen radical absorbance capacity measurements have confirmed the compound's effectiveness against peroxyl radicals, with values exceeding 20,000 micromoles trolox equivalents per gram [17].

Table 4: Antioxidant Activity Profile of Fluorinated Indole Derivatives

Assay MethodActivity ValueUnitsMechanismReference
2,2-Diphenyl-1-picrylhydrazyl59-233μmol TE/gSingle electron transfer [16] [17]
Ferric Reducing Antioxidant Power960-1559μmol TE/gMetal ion reduction [17] [18]
Oxygen Radical Absorbance Capacity21,031-35,124μmol TE/gPeroxyl radical scavenging [17] [18]
2,2'-Azino-bis-3-ethylbenzothiazoline-6-sulfonic acid45-75% inhibitionRadical cation neutralization [21] [20]

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

211.079727485 g/mol

Monoisotopic Mass

211.079727485 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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